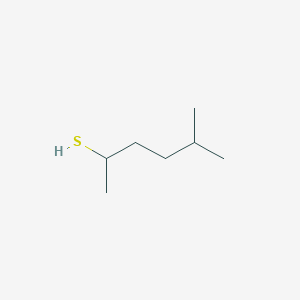
5-Methylhexane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexane-2-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is a branched alkane with a thiol group, making it a valuable subject of study in organic chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methylhexane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH). For instance, 5-methylhexane-2-bromide can react with NaSH to produce this compound . Another approach uses thiourea as a nucleophilic sulfur source, which reacts with the alkyl halide to form an alkyl isothiourea salt. This intermediate is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves large-scale nucleophilic substitution reactions. The use of thiourea is particularly advantageous due to its ability to prevent the formation of unwanted by-products, such as sulfides .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylhexane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can react with alkyl halides to form thioethers (sulfides) through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reduction: Hydrochloric acid, zinc.
Substitution: Alkyl halides, sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Wissenschaftliche Forschungsanwendungen
5-Methylhexane-2-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylhexane-2-thiol involves its sulfhydryl group, which can participate in various biochemical reactions. Thiols can act as nucleophiles, attacking electrophilic centers in other molecules. This property is utilized in the formation of thioethers and disulfides. Additionally, thiols can undergo oxidation-reduction reactions, playing a role in maintaining the redox balance within cells .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol (C2H5SH): A simple thiol with a strong odor, used as an odorant in natural gas.
Butanethiol (C4H9SH): Another thiol with a strong odor, used in the synthesis of pharmaceuticals and agrochemicals.
Hexanethiol (C6H13SH): A thiol used in organic synthesis and as a flavoring agent.
Uniqueness of 5-Methylhexane-2-thiol: this compound is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of a methyl group on the hexane chain can affect the compound’s boiling point, solubility, and odor compared to its linear counterparts .
Eigenschaften
Molekularformel |
C7H16S |
|---|---|
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
5-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
NLMTWSIPPXEZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


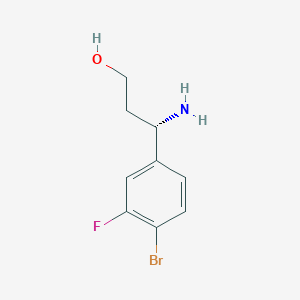
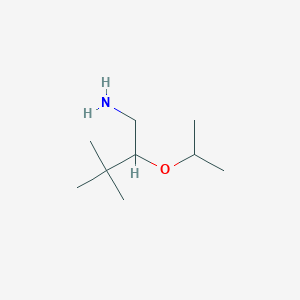
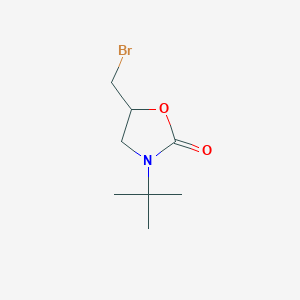
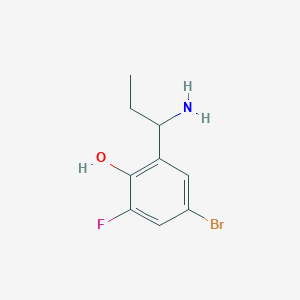
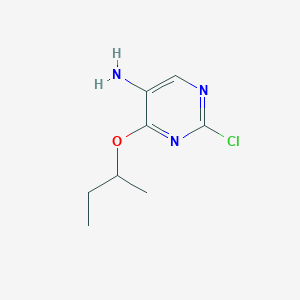
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
amine](/img/structure/B13300865.png)
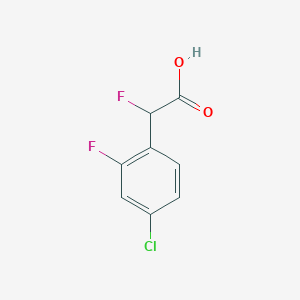
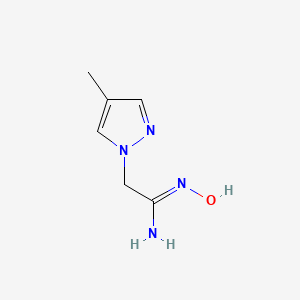
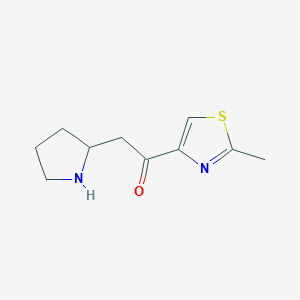
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)

